A Technical Guide to the ¹H and ¹³C-NMR Chemical Shifts of 7-chloro-2,3-dihydrobenzo[b]dioxine-6-carbaldehyde
A Technical Guide to the ¹H and ¹³C-NMR Chemical Shifts of 7-chloro-2,3-dihydrobenzo[b]dioxine-6-carbaldehyde
A Technical Guide to the ¹H and ¹³C-NMR Chemical Shifts of 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde , a substituted benzodioxane derivative of significant interest as a versatile building block in medicinal chemistry and materials science. By integrating foundational NMR principles with predictive data and established experimental protocols, this document serves as a comprehensive resource for the characterization of this and structurally related compounds. We will explore the causal electronic effects governing chemical shifts, predict spectral patterns, and outline a robust, self-validating workflow for spectral assignment and verification.
Introduction: The Structural Significance of a Substituted Benzodioxane
7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde belongs to the benzodioxane class of heterocyclic compounds. The 2,3-dihydrobenzo[b][1][2]dioxine scaffold is a common motif in pharmacologically active molecules and functional materials. The addition of a chloro and a carbaldehyde (aldehyde) group to the benzene ring introduces specific electronic properties and provides reactive handles for further synthetic transformations.
Accurate structural confirmation is the bedrock of chemical research and drug development. NMR spectroscopy provides unparalleled insight into the molecular framework by mapping the chemical environment of each ¹H and ¹³C nucleus. Understanding the expected NMR spectrum of 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde is critical for confirming its identity, assessing its purity, and monitoring its reactions.
Molecular Structure and Atom Numbering
A prerequisite for any spectral assignment is a standardized atom numbering system. For the purpose of this guide, we will adhere to the IUPAC nomenclature rules for fused ring systems.
Caption: A self-validating workflow for NMR structure elucidation.
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DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (including C=O) are absent, simplifying the ¹³C spectrum.
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COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. While not highly informative for this specific molecule due to the isolated aromatic protons, it would confirm the connectivity within the O-CH₂-CH₂-O system if the signals were resolved multiplets.
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HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most powerful experiment for assignment. It generates a correlation peak between each proton and the carbon to which it is directly attached. This would definitively link H-5 to C-5, H-8 to C-8, and the aliphatic protons to C-2/C-3.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For example, the aldehyde proton (H-CHO) would show correlations to C-6 and C-5, definitively placing the aldehyde group. H-5 would show correlations to C-7, C-6, and C-4a, locking down the entire aromatic substitution pattern.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
The quality of NMR data is directly dependent on meticulous experimental technique. The following protocol outlines a standard procedure for obtaining publication-quality spectra.
Objective: To acquire ¹H, ¹³C, and 2D NMR spectra for 7-chloro-2,3-dihydrobenzo[b]d[1][2]ioxine-6-carbaldehyde.
Materials:
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Sample (~5-10 mg for ¹H, ~20-30 mg for ¹³C/2D)
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High-quality 5 mm NMR tube
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Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
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Pasteur pipette
Methodology:
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Sample Preparation: a. Weigh approximately 10-20 mg of the solid sample directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial. c. Gently swirl or vortex the vial until the sample is completely dissolved. The solution should be clear and free of particulate matter. d. Using a clean Pasteur pipette, transfer the solution into the NMR tube. e. Cap the NMR tube securely.
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Instrument Setup (Example: 400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal from the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
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¹H-NMR Acquisition:
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Pulse Program: Standard single-pulse (zg30)
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Spectral Width: ~16 ppm (centered around 6 ppm)
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Acquisition Time: ~3-4 seconds
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Relaxation Delay (d1): 2-5 seconds
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Number of Scans (ns): 8-16 (adjust for concentration)
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Processing: Apply an exponential window function (line broadening of ~0.3 Hz) before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.
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¹³C-NMR {¹H} Acquisition:
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Pulse Program: Standard proton-decoupled single-pulse (zgpg30)
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Spectral Width: ~240 ppm (centered around 120 ppm)
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Acquisition Time: ~1-2 seconds
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Relaxation Delay (d1): 2 seconds
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Number of Scans (ns): 1024 or more (¹³C is much less sensitive than ¹H)
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Processing: Apply an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct. Calibrate by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
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2D NMR Acquisition (HSQC, HMBC):
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Utilize standard, pre-optimized parameter sets provided by the spectrometer software (e.g., hsqcedetgpsisp2.2 for HSQC, hmbcgplpndqf for HMBC).
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Adjust spectral widths in both dimensions to encompass all relevant signals.
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Set the number of scans (e.g., 2-8 for HSQC, 8-32 for HMBC) and increments to achieve the desired resolution and signal-to-noise ratio. Processing is typically automated.
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Conclusion
This guide provides a detailed predictive framework for the ¹H and ¹³C-NMR spectra of 7-chloro-2,3-dihydrobenzo[b]d[1][2]ioxine-6-carbaldehyde. The analysis highlights the influence of electron-withdrawing and -donating substituents on the chemical environments of the nuclei, resulting in a distinct and predictable spectral pattern. By following the outlined experimental workflow, which combines 1D and 2D NMR techniques, researchers can achieve a robust, self-validated, and unambiguous structural confirmation of the target molecule, ensuring the scientific integrity required for advanced research and development applications.
References
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PubChem. (n.d.). 2,3-Dihydrobenzo[b]d[1][2]ioxine-6-carbaldehyde oxime. Retrieved from [Link]
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Raja, S., et al. (2012). Reactions of Chlorine Gas on Benzaldehyde-di-n-alkyl Acetals. ResearchGate. Retrieved from [Link]
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Kowal, N. M., & Zanger, M. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. Magnetic Resonance in Chemistry, 44(8), 797-806. Retrieved from [Link]
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University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Synthonix, Inc. (n.d.). 2,3-Dihydrobenzo[b]d[1][2]ioxine-6-carbaldehyde. Retrieved from [Link]
